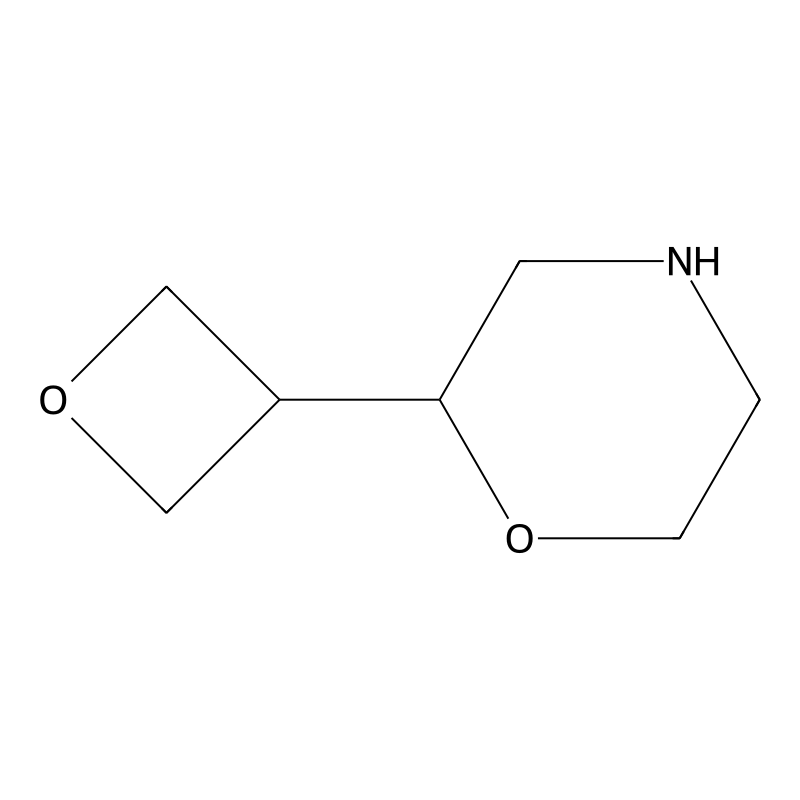

2-(Oxetan-3-yl)morpholine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Organic Synthesis: The presence of the morpholine and oxetane rings suggests potential applications in organic synthesis. Morpholine is a common functional group used as a nucleophile or base in various reactions. Oxetanes are also reactive cyclic ethers that can participate in ring-opening reactions. However, specific examples of using 2-(Oxetan-3-yl)morpholine in organic synthesis haven't been documented in readily available scientific literature.

- Material Science: The combination of the polar morpholine group and the cyclic ether (oxetane) could be interesting for material science applications. For instance, similar heterocyclic compounds containing morpholine and other cyclic ethers have been explored for their potential as ionic liquids []. 2-(Oxetan-3-yl)morpholine might possess properties suitable for electrolytes or ionic conductors, but further research is needed to confirm this.

2-(Oxetan-3-yl)morpholine is a chemical compound that features a morpholine ring connected to an oxetane moiety. The oxetane structure is a four-membered cyclic ether, which contributes to the compound's unique properties and reactivity. Morpholine, a six-membered ring containing both nitrogen and oxygen, enhances the compound's potential for biological activity and interaction with various biological targets.

- Ring-opening Reactions: The oxetane ring can undergo nucleophilic attack, leading to the formation of larger cyclic or acyclic structures. This reaction is often facilitated by strong nucleophiles such as Grignard reagents or alkoxides .

- Substitution Reactions: The morpholine nitrogen can act as a nucleophile, allowing for substitution reactions with electrophiles, which can modify the compound's properties and enhance its biological activity .

- Condensation Reactions: The presence of the morpholine group allows for condensation with carbonyl compounds, potentially yielding more complex derivatives suitable for medicinal chemistry applications .

2-(Oxetan-3-yl)morpholine exhibits significant biological activity, particularly in the realm of medicinal chemistry. Compounds containing oxetane units have been associated with various therapeutic effects, including:

- Antimicrobial Properties: Some derivatives have shown efficacy against bacterial strains, making them potential candidates for antibiotic development .

- Anticancer Activity: Oxetane-containing compounds have been explored for their ability to inhibit tumor growth and induce apoptosis in cancer cells .

- Neuroprotective Effects: Morpholine derivatives are known to interact with neurotransmitter systems, suggesting potential applications in treating neurodegenerative diseases .

The synthesis of 2-(Oxetan-3-yl)morpholine typically involves several strategies:

- Cyclization Reactions: The formation of the oxetane ring can be achieved through intramolecular cyclization of appropriate precursors, often involving the use of Lewis acids or other catalysts to facilitate the reaction .

- Nucleophilic Substitution: The morpholine component can be introduced via nucleophilic substitution reactions on suitable electrophiles, allowing for the construction of the final compound in a stepwise manner .

- Functionalization of Oxetanes: Existing oxetane derivatives can be functionalized to introduce morpholine groups, enhancing their reactivity and biological profile .

2-(Oxetan-3-yl)morpholine has several promising applications:

- Pharmaceutical Development: Its unique structure makes it a candidate for drug design, particularly in creating novel antibiotics or anticancer agents.

- Material Science: The compound's properties may lend themselves to applications in polymer chemistry or as intermediates in the synthesis of advanced materials .

Studies on 2-(Oxetan-3-yl)morpholine have revealed its interactions with various biological targets:

- Receptor Binding Studies: Research indicates that compounds with similar structures can bind effectively to neurotransmitter receptors, influencing signaling pathways related to mood and cognition .

- Enzyme Inhibition: Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, which could be beneficial in drug development for metabolic disorders .

Several compounds share structural similarities with 2-(Oxetan-3-yl)morpholine. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-(Thiazol-4-yl)morpholine | Morpholine + Thiazole | Known for antifungal activity |

| 2-(Furan-2-yl)morpholine | Morpholine + Furan | Exhibits anti-inflammatory properties |

| 3-(Oxetan-3-yl)aniline | Aniline + Oxetane | Potential use in dye synthesis |

| 1-(Oxetan-3-yl)piperidine | Piperidine + Oxetane | Investigated for analgesic effects |

The unique combination of an oxetane ring and a morpholine group in 2-(Oxetan-3-yl)morpholine sets it apart from these compounds, particularly regarding its potential pharmacological activities and synthetic versatility.